molecular formula C8H10ClF2N B2667613 1-(2,6-Difluorophenyl)ethanamine hydrochloride CAS No. 1309602-31-0

1-(2,6-Difluorophenyl)ethanamine hydrochloride

Cat. No.: B2667613
CAS No.: 1309602-31-0
M. Wt: 193.62
InChI Key: PEZUBPXSPPADIL-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H10ClF2N It is a derivative of ethanamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions

Scientific Research Applications

1-(2,6-Difluorophenyl)ethanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of “1-(2,6-Difluorophenyl)ethanamine hydrochloride” is not specified in the available resources. Its effects would depend on its specific application in research or industry .

Safety and Hazards

The safety data sheet for “1-(2,6-Difluorophenyl)ethanamine hydrochloride” indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Appropriate safety measures should be taken when handling this compound .

Preparation Methods

The synthesis of 1-(2,6-Difluorophenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluorobenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 2,6-difluorobenzaldehyde with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 1-(2,6-Difluorophenyl)ethanamine.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Acylation: The amine group can react with acyl chlorides to form amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)ethanamine hydrochloride can be compared with other similar compounds such as:

    1-(2,4-Difluorophenyl)ethanamine hydrochloride: Similar structure but with fluorine atoms at different positions.

    1-(2,6-Dichlorophenyl)ethanamine hydrochloride: Chlorine atoms instead of fluorine atoms.

    1-(2,6-Difluorophenyl)propanamine hydrochloride: An additional carbon in the alkyl chain.

The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,6-difluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZUBPXSPPADIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309602-31-0
Record name 1-(2,6-difluorophenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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